molecular formula C10H16ClN3O3 B1442869 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1311313-83-3

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No. B1442869
CAS RN: 1311313-83-3
M. Wt: 261.7 g/mol
InChI Key: WTTYXDIQIGDUDI-UHFFFAOYSA-N
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Description

This compound is a laboratory chemical . It is a powder in physical form . The IUPAC name of the compound is 1-[2-(4-morpholinyl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride . The InChI code is 1S/C10H15N3O3.ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;/h7-8H,1-6H2,(H,14,15);1H .


Molecular Structure Analysis

The molecular weight of the compound is 261.71 . The molecular formula is C10H15N3O3 .


Physical And Chemical Properties Analysis

The compound is a powder in physical form . It has a molecular weight of 261.71 and a molecular formula of C10H15N3O3 . The storage temperature is room temperature .

Scientific Research Applications

Drug Development

This compound has shown potential in the pharmaceutical industry due to its structural characteristics. It can serve as a precursor in synthesizing various pharmacologically active molecules. Its morpholine ring is particularly significant, as morpholine derivatives are known for their therapeutic properties, including antifungal, antibacterial, and anticancer activities .

Biological Studies

The pyrazole moiety present in the compound is of interest in biological studies. Pyrazoles are known to exhibit a range of biological activities and are part of the core structure in numerous drugs. They have been studied for their anti-inflammatory, analgesic, and antipyretic properties .

Agricultural Chemistry

In agriculture, compounds like 1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride can be explored for their potential as growth regulators or pesticides. The morpholine and pyrazole groups could interact with plant enzymes or pests, leading to enhanced growth or protection against infestations .

Material Science

This compound could be used in material science research, particularly in the development of novel organic materials with specific electronic or photonic properties. Its molecular structure allows for potential applications in creating conductive polymers or organic semiconductors .

Chemical Synthesis

As a building block in chemical synthesis, this compound can be utilized to create a variety of complex molecules. Its reactive carboxylic acid group makes it a versatile reagent for forming amides, esters, and other derivatives, which are useful in synthesizing new chemical entities .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatography and spectrometry. They can help in the qualitative and quantitative analysis of substances by acting as reference compounds .

Environmental Science

Research in environmental science could benefit from this compound’s potential use in the degradation of pollutants. Its chemical structure may allow it to interact with and break down harmful environmental contaminants .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be investigated for its use in the synthesis of nanoparticles. These nanoparticles could have applications ranging from drug delivery systems to electronic devices .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause severe skin burns and eye damage, respiratory irritation, and it may be harmful if swallowed, in contact with skin or if inhaled . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)pyrazole-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3.ClH/c14-10(15)9-7-11-13(8-9)2-1-12-3-5-16-6-4-12;/h7-8H,1-6H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTYXDIQIGDUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1311315-42-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride

CAS RN

1311313-83-3
Record name 1H-Pyrazole-4-carboxylic acid, 1-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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